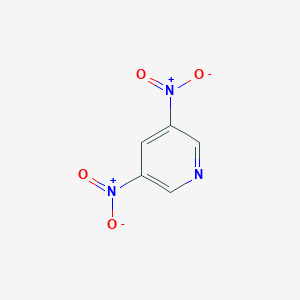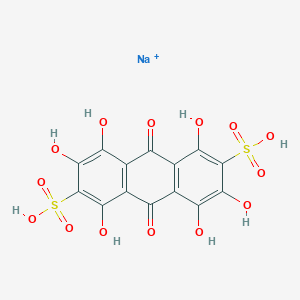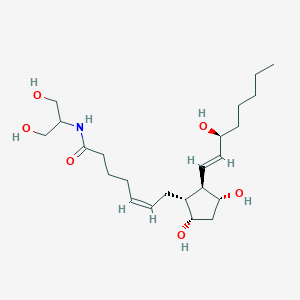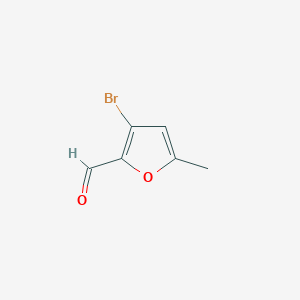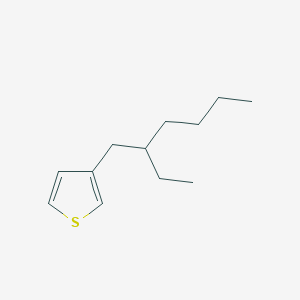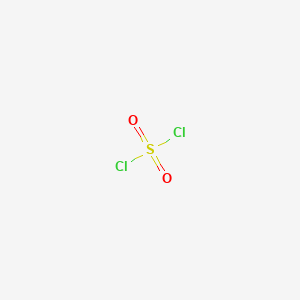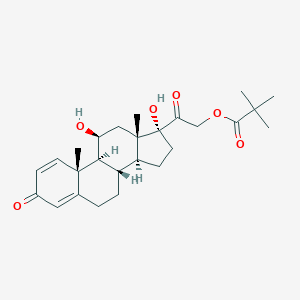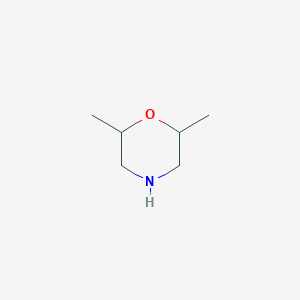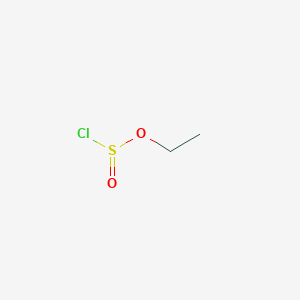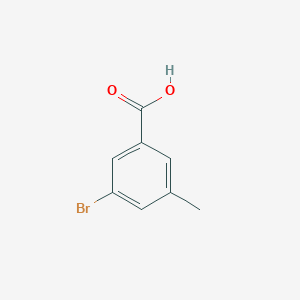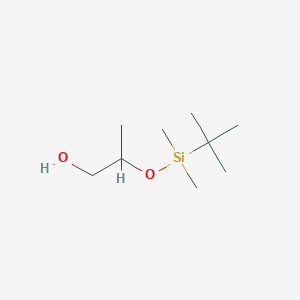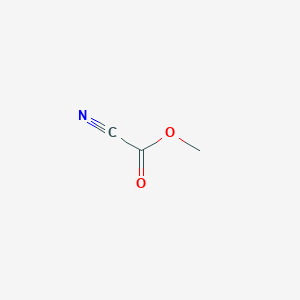
氰基甲酸甲酯
概述
描述
科学研究应用
Methyl cyanoformate has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of β-keto esters and other organic compounds due to its selective acylation properties.
Catalysis: It serves as a reagent in catalytic reactions, including the formation of cyanohydrin carbonates.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active compounds.
生化分析
. . .
Biochemical Properties
Methyl cyanoformate plays a significant role in biochemical reactions. It is frequently used as a reagent to synthesize regioselective β-keto esters via C-acylation of lithium enolates . This indicates that Methyl cyanoformate can interact with lithium enolates, a type of biomolecule, in biochemical reactions .
Molecular Mechanism
It is known that when a lithium enolate is generated in diethyl ether or methyl t-butyl ether, treatment with Methyl cyanoformate will selectively afford the C-acylation product . This suggests that Methyl cyanoformate may exert its effects at the molecular level through binding interactions with biomolecules and changes in gene expression .
准备方法
Methyl cyanoformate can be synthesized by treating methyl chloroformate with potassium cyanide in the presence of a phase transfer catalyst such as 18-crown-6 or tetra-n-butylammonium bromide . The reaction typically involves the following steps:
- Methyl chloroformate is mixed with potassium cyanide.
- A phase transfer catalyst is added to facilitate the reaction.
- The mixture is stirred, and methyl cyanoformate is formed .
化学反应分析
Methyl cyanoformate undergoes various types of chemical reactions, including:
作用机制
The primary mechanism of action of methyl cyanoformate involves its role as an acylating agent. When used in the C-acylation of enolates, it selectively reacts with the carbon atom of the enolate, forming a β-keto ester . This selectivity is due to the electrophilic nature of the carbonyl carbon in methyl cyanoformate, which preferentially reacts with nucleophilic sites on the enolate .
相似化合物的比较
Methyl cyanoformate is often compared with other acylating agents such as:
Methyl Chloroformate: While both are used for acylation, methyl cyanoformate offers better regioselectivity in C-acylation reactions.
Ethyl Cyanoformate: Similar to methyl cyanoformate, it is used in cyanation reactions but has different reactivity and selectivity profiles.
Acyl Halides and Anhydrides: These traditional acylating agents can produce variable amounts of O-acylated products, making methyl cyanoformate a superior choice for certain reactions.
Methyl cyanoformate’s unique properties and selective reactivity make it a valuable reagent in organic synthesis and various scientific research applications.
属性
IUPAC Name |
methyl cyanoformate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO2/c1-6-3(5)2-4/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWFJXLKRAFEDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066235 | |
| Record name | Carbonocyanidic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17640-15-2 | |
| Record name | Methyl cyanoformate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17640-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl cyanoformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017640152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonocyanidic acid, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbonocyanidic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl cyanoformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.826 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl cyanoformate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S9M7F9JLT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of methyl cyanoformate?
A1: Methyl cyanoformate has the molecular formula C3H3NO2 and a molecular weight of 85.06 g/mol. []
Q2: What spectroscopic techniques have been employed to study the structure of methyl cyanoformate?
A2: Several spectroscopic techniques have been used to characterize methyl cyanoformate, including microwave spectroscopy, [] Raman spectroscopy, [] and infrared spectroscopy. [, ] These techniques provide information on bond lengths, bond angles, vibrational frequencies, and conformational preferences.
Q3: What is the dominant conformation of methyl cyanoformate at ambient temperature?
A3: The s-trans conformer, where the methyl group is trans to the cyano group, is the only stable conformation observed at ambient temperature. This conclusion is supported by both spectroscopic data and ab initio calculations. []
Q4: What is methyl cyanoformate commonly used for in organic synthesis?
A4: Methyl cyanoformate, often referred to as Mander's reagent, is widely employed as a reagent for C-selective ketone alkoxycarbonylations. [, ] It enables the introduction of a carbomethoxy group (COOCH3) to a molecule.
Q5: How does methyl cyanoformate react with ketone enolates?
A5: Methyl cyanoformate reacts with ketone enolates to produce β-keto esters. This reaction, known as the Mander carbomethoxylation, proceeds through a nucleophilic addition-elimination mechanism. [, ]
Q6: Can methyl cyanoformate be used for the synthesis of compounds other than β-keto esters?
A6: Yes, methyl cyanoformate has found applications in the synthesis of various compounds. It can be used for the preparation of oxoalkenenitriles from 1,3-dicarbonyl compounds via an unusual deoxycyanation reaction. [] Additionally, it serves as a reagent in the synthesis of cyanohydrin carbonates from carbonyl compounds. []
Q7: What are some challenges associated with the use of methyl cyanoformate in organic synthesis?
A7: One challenge is the potential for competing reactions, such as O-alkylation instead of the desired C-alkylation, especially when reacting with ambident nucleophiles. [] Controlling regioselectivity in these reactions is crucial for achieving the desired product.
Q8: Can methyl cyanoformate participate in reactions as a substrate rather than a reagent?
A8: Yes, methyl cyanoformate can act as a substrate in certain catalytic reactions. For instance, it has been employed in palladium-catalyzed cyanoesterification reactions with norbornene, leading to the formation of exo-cyanoester products with high selectivity. [, ]
Q9: What is the mechanism of the palladium-catalyzed cyanoesterification of norbornene with methyl cyanoformate?
A9: The reaction proceeds through a sequence of steps involving oxidative addition of methyl cyanoformate to the palladium catalyst, followed by insertion of norbornene into the Pd-COOMe bond. A subsequent reductive elimination step, where the cyanide group transfers from palladium to norbornene, yields the final product. []
Q10: Why is exo-selectivity observed in the palladium-catalyzed cyanoesterification of norbornene with methyl cyanoformate?
A10: Computational studies suggest that the origin of exo-selectivity can be traced back to the initial olefin coordination step. The exo-isomer of the norbornene-palladium complex is energetically favored due to more favorable steric and agostic interactions compared to the endo-isomer. []
Q11: Have computational methods been employed to study methyl cyanoformate?
A11: Yes, computational chemistry has played a significant role in understanding the structure, reactivity, and spectroscopic properties of methyl cyanoformate. Various ab initio and density functional theory (DFT) calculations have been performed. [, , , , ]
Q12: What information can be obtained from computational studies on methyl cyanoformate?
A12: Computational studies provide insights into various aspects, including the conformational preferences of methyl cyanoformate, the energetics of different reaction pathways, and the prediction of spectroscopic parameters like vibrational frequencies and rotational constants. [, , ]
Q13: Have any quantitative structure-activity relationship (QSAR) models been developed for methyl cyanoformate or its derivatives?
A13: While specific QSAR models for methyl cyanoformate are not explicitly mentioned in the provided research, its application in medicinal chemistry, particularly in the synthesis of tropane derivatives as dopamine transporter probes, suggests the potential for developing such models to explore structure-activity relationships. []
Q14: What happens when methyl cyanoformate is exposed to UV radiation?
A14: Upon absorption of UV radiation at 193 nm, methyl cyanoformate undergoes photodissociation, leading to the formation of various products, including ro-vibrationally excited HCN and HNC. [, ]
Q15: Why is the photochemistry of methyl cyanoformate relevant to astrophysics?
A15: Methyl cyanoformate, as a cyano-containing hydrocarbon, is proposed as a potential photolytic source for HCN and HNC in astrophysical environments. This is significant because these molecules are crucial in interstellar chemistry and the formation of more complex organic molecules in space. [, ]
Q16: What experimental techniques are used to study the photodissociation of methyl cyanoformate?
A16: Nanosecond time-resolved infrared emission spectroscopy is employed to investigate the photolysis products of methyl cyanoformate. By analyzing the emitted IR radiation, researchers can identify the nascent photoproducts and gain insights into the dissociation mechanisms. [, , ]
Q17: Is methyl cyanoformate a stable compound?
A17: While methyl cyanoformate is sufficiently stable to be used as a reagent in organic synthesis, it can undergo decomposition under certain conditions. For example, secondary amines can react with methyl cyanoformate to form carbamates. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
